molecular formula C12H21F3 B1390556 trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane CAS No. 1212501-63-7

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane

Cat. No. B1390556
M. Wt: 222.29 g/mol
InChI Key: NPMMFSZXNAUQMB-UHFFFAOYSA-N
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Description

Trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane, also known as PTCH, is a chemical compound with the molecular formula C12H21F3 . It has a molecular weight of 222.29 . The IUPAC name for this compound is 1-pentyl-4-(trifluoromethyl)cyclohexane .


Molecular Structure Analysis

The InChI code for trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is 1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3/t10-,11- . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Photoinitiated Polymerization

  • Application : A study by Masuda, Jonkheijm, Sijbesma, and Meijer (2003) focused on the polymerization of a disk-shaped molecule in cyclohexane, demonstrating the potential of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane in polymer chemistry. This research has implications for the development of new materials with specific molecular architectures (Masuda, Jonkheijm, Sijbesma, & Meijer, 2003).

Liquid Crystal Simulation

  • Application : Yakovenko, Minko, Krömer, and Geiger (1994) conducted a computer simulation of a liquid crystal related to trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane, highlighting its relevance in understanding the dynamic properties of liquid crystals. This research contributes to the field of liquid crystal technology, which is crucial for display technologies and other applications (Yakovenko, Minko, Krömer, & Geiger, 1994).

Oxidation Reactions

  • Application : Shul’pin, Süss-Fink, and Smith (1999) explored the oxidation of alkanes, including cyclohexane, in the presence of a manganese(IV) complex, revealing the potential of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane in catalytic oxidation processes. This has implications for organic synthesis and industrial chemical processes (Shul’pin, Süss-Fink, & Smith, 1999).

Chemical Synthesis

  • Application : Research by Yu, Wang, Chen, Y. Wang, and Xu (2014) demonstrated the catalyzed oxidation of cyclohexene, providing a pathway to important compounds such as trans-1,2-cyclohexanediol. This study is significant for chemical synthesis and the production of key industrial chemicals (Yu, Wang, Chen, Wang, & Xu, 2014).

Molecular Interaction Studies

  • Application : The work of Pickering, Seeber, Long, and Cronin (2005) on the crystal packing of Schiff-base derivatives of trans-1,3,5-triaminocyclohexane showcases the importance of weak intermolecular interactions in molecular science, relevant for understanding molecular structures and interactions (Pickering, Seeber, Long, & Cronin, 2005).

Polyimide Synthesis

  • Application : Chen, Pei, Liu, and Fang (2013) investigated the synthesis of transparent polyimides from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides, showing the potential of cyclohexane derivatives in producing high-performance materials (Chen, Pei, Liu, & Fang, 2013).

Coordination Complexes

  • Application : Mathieson, Cooper, Pickering, Keller, Long, Newton, and Cronin (2009) demonstrated the use of cis,trans-1,3,5-triaminocyclohexane in the synthesis of coordination complexes, essential for the development of molecular clusters and architectures (Mathieson et al., 2009).

Safety And Hazards

The safety information available indicates that trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-pentyl-4-(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMFSZXNAUQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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